molecular formula C6H8ClN3O3S B12550100 4-Chloro-6-ethoxypyrimidine-5-sulfonamide CAS No. 142556-44-3

4-Chloro-6-ethoxypyrimidine-5-sulfonamide

Cat. No.: B12550100
CAS No.: 142556-44-3
M. Wt: 237.67 g/mol
InChI Key: JJAPSUUDHFRNMF-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxypyrimidine-5-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. This compound is characterized by the presence of a chloro group, an ethoxy group, and a sulfonamide group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethoxypyrimidine-5-sulfonamide typically involves the reaction of 4-chloro-6-ethoxypyrimidine with sulfonamide reagents. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method involves the use of oxidizing agents under mild conditions, resulting in high yields and minimal by-products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethoxypyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Used in the oxidative coupling of thiols and amines.

    Nucleophiles: Such as amines and thiols, used in substitution reactions.

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Major Products Formed

    Substituted Pyrimidines: Formed through substitution reactions.

    Sulfinamides and Sulfenamides: Formed through oxidation and reduction reactions.

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling reactions.

Scientific Research Applications

Antimicrobial Activity

4-Chloro-6-ethoxypyrimidine-5-sulfonamide has demonstrated significant antibacterial properties against various gram-positive and gram-negative bacteria. It is particularly effective against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

Case Study: Antibacterial Efficacy
In a study evaluating the antimicrobial activity of sulfonamide derivatives, compounds similar to this compound were tested against clinical isolates. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 μM against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests a promising avenue for developing new antibiotics that can combat resistant bacterial strains.

Antiprotozoal Applications

Research has indicated that pyrimidine derivatives, including this compound, possess antiprotozoal activity. These compounds have been investigated for their effects on protozoan parasites, which are responsible for diseases such as malaria and toxoplasmosis.

Data Table: Antiprotozoal Activity of Pyrimidine Derivatives

CompoundIC50 (µM)Selectivity Index
This compound0.059254.5
Other derivativesVariesVaries

This table summarizes the effectiveness of various derivatives in inhibiting protozoan growth, highlighting the potential of this compound as a lead compound for further development .

Anticancer Properties

Recent investigations into the anticancer potential of sulfonamide derivatives have shown that compounds like this compound can inhibit cancer cell proliferation. The mechanism often involves the disruption of folate biosynthesis pathways, crucial for DNA synthesis in rapidly dividing cells.

Case Study: Cancer Cell Lines
A study assessed the cytotoxic effects of various sulfonamides on cancer cell lines, revealing that this compound significantly inhibited growth in several types of cancer cells, including breast and colon cancer lines . The findings suggest that this compound could be further explored for its therapeutic potential in oncology.

Synthesis and Formulation

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. Techniques such as solvent-free synthesis and microwave-assisted methods have been explored to enhance efficiency.

Synthesis Overview
The synthesis typically includes:

  • Reacting appropriate pyrimidine derivatives with sulfanilamide.
  • Utilizing various solvents like dimethylformamide to facilitate the reaction.
  • Purification through crystallization or chromatography.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies indicate that this compound exhibits favorable absorption characteristics and a suitable distribution profile within biological systems.

Pharmacokinetic Data

ParameterValue
AbsorptionHigh
Protein BindingModerate to High
BioavailabilityFavorable

These parameters suggest that this compound could maintain effective therapeutic levels in vivo, making it a candidate for further clinical evaluation .

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethoxypyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-ethoxypyrimidine-5-sulfonamide is unique due to the combination of its chloro, ethoxy, and sulfonamide groups attached to a pyrimidine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.

Biological Activity

4-Chloro-6-ethoxypyrimidine-5-sulfonamide is a compound belonging to the sulfonamide class, known for its diverse biological activities, particularly in antibacterial and anticancer applications. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.

Antibacterial Activity

Mechanism of Action:
this compound exhibits antibacterial properties through inhibition of bacterial folic acid synthesis, similar to other sulfonamides. It competes with para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby disrupting bacterial growth.

Research Findings:

  • Minimum Inhibitory Concentration (MIC): Studies have shown that 4-chloro derivatives demonstrate significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The MIC values are comparable to established sulfonamides, indicating its potential as an effective antibacterial agent .
  • Comparative Studies: In comparative tests with sulfadiazine, 4-chloro-6-ethoxypyrimidine exhibited a longer-lasting effect in maintaining high blood concentrations post-administration. For instance, after oral administration, concentrations remained above therapeutic levels for extended periods .

Cytotoxicity and Apoptosis Induction

Recent studies have explored the cytotoxic effects of 4-chloro-6-ethoxypyrimidine on cancer cell lines. The compound has shown promising results in inducing apoptosis in fibroblast L929 cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Study:
A study evaluated the cytotoxicity of various pyrimidine derivatives, including 4-chloro-6-ethoxypyrimidine. The MTT assay indicated that this compound significantly reduced cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of 4-chloro-6-ethoxypyrimidine is influenced by its chemical structure. Substituents on the pyrimidine ring can enhance or diminish its activity:

SubstituentEffect on Activity
Chloro GroupIncreases antibacterial potency
Ethoxy GroupEnhances solubility and bioavailability
Sulfonamide GroupEssential for antimicrobial action

Research indicates that modifications to the ethoxy or chloro groups can optimize the compound's efficacy against specific bacterial strains .

Properties

CAS No.

142556-44-3

Molecular Formula

C6H8ClN3O3S

Molecular Weight

237.67 g/mol

IUPAC Name

4-chloro-6-ethoxypyrimidine-5-sulfonamide

InChI

InChI=1S/C6H8ClN3O3S/c1-2-13-6-4(14(8,11)12)5(7)9-3-10-6/h3H,2H2,1H3,(H2,8,11,12)

InChI Key

JJAPSUUDHFRNMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC=N1)Cl)S(=O)(=O)N

Origin of Product

United States

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